molecular formula C6H12BrNO2S B2933568 3-(Bromomethyl)-1-methanesulfonylpyrrolidine CAS No. 1511301-60-2

3-(Bromomethyl)-1-methanesulfonylpyrrolidine

Cat. No. B2933568
CAS RN: 1511301-60-2
M. Wt: 242.13
InChI Key: UVAXGOTXAJOQSC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

This would involve a detailed explanation of how the compound is synthesized, including the reactants, conditions, and the mechanism of the reaction .


Molecular Structure Analysis

This would involve a discussion of the compound’s molecular geometry, bond lengths and angles, and possibly its electronic structure .


Chemical Reactions Analysis

This would involve a discussion of the chemical reactions the compound undergoes, with a focus on the reactants, products, and the mechanism of the reaction .


Physical And Chemical Properties Analysis

This would involve a discussion of the compound’s physical properties (such as melting point, boiling point, solubility, etc.) and chemical properties (such as reactivity, stability, etc.) .

Scientific Research Applications

Activation of Methane to Methanesulfonic Acid

A notable application involves the conversion of methane to methanesulfonic acid (MSA), a process reported by Díaz-Urrutia and Ott (2019). They describe a pilot-plant scale reaction that directly combines methane and sulfur trioxide in sulfuric acid to form MSA with over 99% selectivity and yield. This reaction proceeds via a cationic chain mechanism initiated by a sulfonyl peroxide derivative and is scalable for industrial production. MSA is a valuable chemical in various industrial applications, highlighting the potential of using methane as a feedstock for valuable chemicals (Díaz-Urrutia & Ott, 2019).

Synthesis of 2-Amino-3-cyanopyridines

Tamaddon and Azadi (2018) developed a method using nicotinium methane sulfonate (NMS) for the one-pot synthesis of 2-amino-3-cyanopyridines from malononitrile, aromatic aldehydes, methyl ketones, and ammonium acetate under solvent-free conditions. NMS, derived from nicotine and methane sulfonic acid, demonstrates the use of methanesulfonic acid derivatives as catalysts in organic synthesis, offering an efficient, economic, and environmentally friendly approach (Tamaddon & Azadi, 2018).

Direct Dehydrogenative Alkylation

Liu et al. (2013) reported the use of methanesulfonic acid in conjunction with manganese dioxide to promote the direct coupling of benzylic ethers and carbamates with simple ketones via oxidative C-H bond activation. This methodology exemplifies the role of methanesulfonic acid in facilitating alkylation reactions, contributing to the development of novel synthetic routes in organic chemistry (Liu et al., 2013).

High Yield Synthesis of Furylmethane Derivatives

Shinde and Rode (2017) explored a two-phase system using –SO3H functionalized ionic liquids for synthesizing tri(furyl)methane derivatives. This approach highlights the role of sulfonic acid functional groups in promoting high-yield chemical reactions, which is relevant to the broader utility of methanesulfonyl compounds in facilitating organic reactions (Shinde & Rode, 2017).

Safety And Hazards

This would involve a discussion of the compound’s toxicity, flammability, and other hazards, as well as appropriate safety precautions .

properties

IUPAC Name

3-(bromomethyl)-1-methylsulfonylpyrrolidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12BrNO2S/c1-11(9,10)8-3-2-6(4-7)5-8/h6H,2-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVAXGOTXAJOQSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCC(C1)CBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12BrNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Bromomethyl)-1-methanesulfonylpyrrolidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.